Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-(cyclohexylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJNTGJMIGJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate, followed by esterification with ethanol. The reaction conditions generally include:
Reaction of 4-aminobenzoic acid with cyclohexyl isocyanate: This step is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is typically catalyzed by a base such as triethylamine.
Esterification: The intermediate product is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is conducted under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group, to form amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often in an inert solvent such as tetrahydrofuran.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid, under controlled temperature conditions.
Major Products Formed
Hydrolysis: 4-[(cyclohexylcarbamoyl)amino]benzoic acid.
Reduction: Ethyl 4-[(cyclohexylamino)amino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, it can be utilized in the development of analgesics or anti-inflammatory agents due to its potential interaction with biological targets such as enzymes and receptors.
Case Study: Interaction Studies
Preliminary interaction studies suggest that compounds similar to this compound exhibit binding affinities to specific biological targets, which may lead to the development of new therapeutic agents. Further research is needed to fully elucidate these interactions and their implications for drug efficacy.
Materials Science
UV Coatings
In materials science, this compound is employed in UV-curable coatings. Its ability to provide abstractable hydrogen mitigates oxygen inhibition during the curing process, resulting in improved surface reactivity and quality of the final product.
Experimental Procedure and Results
The compound is incorporated into UV-curable materials, enhancing the curing process's efficiency. Studies have shown that formulations containing this compound exhibit superior performance in terms of hardness and adhesion compared to traditional formulations.
Printing Technology
Lithographic Inks
this compound is used in lithographic inks due to its reactivity and ability to improve surface properties without adversely affecting the ink-water balance. This application is crucial for achieving high-quality prints.
Results from Application in Inks
The inclusion of this compound in ink formulations has been shown to enhance surface reactivity significantly, which is vital for print quality. The inks exhibit better drying times and adhesion properties, making them suitable for high-speed printing processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Ethyl 4-aminobenzoate | Contains an amino group | Local anesthetic properties |
| Benzocaine | Ester of p-aminobenzoic acid | Widely used as a topical anesthetic |
| Ethyl 4-(dimethylaminobenzoyl)aminobenzoate | Contains dimethylamino group | Enhanced solubility and bioactivity |
| Ethyl 4-(cyclopropanecarbonyl)aminobenzoate | Cyclopropane ring introduces strain | Potentially unique reactivity |
The cyclohexyl group in this compound may impart distinct steric and electronic effects compared to these derivatives, potentially leading to unique biological activities or chemical behaviors not observed in simpler analogs.
Mechanism of Action
The mechanism of action of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbamoyl group can form hydrogen bonds with active sites, while the benzene ring provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives with Cyclohexylcarbamoyl Groups
highlights several carboxamide analogs, such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA). These compounds share the cyclohexylcarbamoyl motif but differ in their backbone structures (e.g., butanoic acid vs. benzoate ester). The presence of methylsulfanyl or methyl groups in these analogs influences their solubility and metabolic stability compared to the ethyl benzoate core of the target compound .
Table 1: Key Carboxamide Analogs
Ethyl 4-(Carbamoylamino)benzoate Derivatives
identifies ethyl 4-(carbamoylamino)benzoate compounds as part of a structure-activity relationship (SAR) study targeting aquaporin inhibitors. These derivatives lack the cyclohexyl group, instead featuring simpler carbamoyl substituents (e.g., methyl or unsubstituted urea groups).
Substituent Variations on the Benzoate Core
Phenethylamino and Hydroxybenzylamino Derivatives
and describe analogs such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG). These compounds replace the carbamoyl group with phenethylamino or hydroxybenzylamino substituents. The introduction of aromatic or heterocyclic groups (e.g., pyridazine) enhances π-π stacking interactions, which may improve crystallinity or receptor binding compared to the cyclohexylcarbamoyl variant .
Dimethylamino and Sulfonyl Derivatives
Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin formulations compared to methacrylate-based analogs. The dimethylamino group increases electron density, enhancing photopolymerization efficiency. In contrast, sulfonyl-containing analogs (e.g., ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate in ) exhibit distinct physicochemical properties due to the electronegative sulfonyl group, which may alter solubility and stability .
Table 2: Substituent Impact on Properties
Antitumor and Enzyme-Inhibiting Derivatives
reports ethyl 4-[(dimethylcarbamothioyl)amino]benzoate and ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate as antitumor agents. The thioamide groups in these compounds enhance metal-binding capacity, a feature absent in the cyclohexylcarbamoyl variant. This difference may explain variations in their biological activity profiles .
Biological Activity
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 290.37 g/mol. The structure features an ethyl ester linked to a benzoate moiety, with a cyclohexylcarbamoyl group enhancing its biological reactivity. The compound is characterized by its ability to interact with various biological targets due to its unique structural features, including hydrogen bonding and hydrophobic interactions facilitated by the cyclohexyl group.
The biological effects of this compound are primarily attributed to its interactions with enzymes and receptors. The cyclohexylcarbamoyl group can form hydrogen bonds with active sites on enzymes, while the aromatic benzene ring contributes to hydrophobic interactions. These interactions can lead to:
- Enzyme inhibition : The compound may inhibit specific enzyme activities, impacting metabolic pathways.
- Receptor modulation : It may alter receptor functions, influencing signaling pathways associated with various physiological processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is likely mediated by its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : In vitro assays were conducted using varying concentrations of the compound.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was employed to measure cell viability after treatment with different concentrations of this compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM, suggesting potential for further development as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Ethyl 4-aminobenzoate | Contains an amino group | Local anesthetic properties |
| Benzocaine | Ester of p-aminobenzoic acid | Widely used as a topical anesthetic |
| Ethyl 4-(dimethylaminobenzoyl)aminobenzoate | Contains dimethylamino group | Enhanced solubility and bioactivity |
| Ethyl 4-(cyclopropanecarbonyl)aminobenzoate | Cyclopropane ring introduces strain | Potentially unique reactivity |
The cyclohexyl group in this compound may confer distinct steric and electronic effects compared to simpler analogs, which could lead to unique biological activities not observed in other derivatives.
Q & A
Q. What are the common synthetic routes for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate, and what factors influence reaction yields?
this compound is typically synthesized via multi-step reactions starting from ethyl 4-aminobenzoate. A validated route involves:
- Step 1 : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce the thiourea moiety.
- Step 2 : Deamination to form an isothiocyanate intermediate.
- Step 3 : Reaction with cyclohexylamine to yield the final product. Key factors affecting yields include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dioxane for improved solubility), and stoichiometric ratios of reagents (1:1.2 for amine to isothiocyanate). Purity is confirmed via thin-layer chromatography (TLC) and spectral analysis (¹H/¹³C NMR) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the cyclohexylcarbamoyl group (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~1.2–1.8 ppm for cyclohexyl CH₂ groups). IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines the structure, with data collection parameters including Mo Kα radiation (λ = 0.71073 Å) and ω scans. Displacement parameters (Uiso/Ueq) and fractional coordinates validate molecular geometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during the refinement of this compound?
Discrepancies in SCXRD data (e.g., missing signals, overlapping peaks) are addressed by:
- Data reprocessing : Adjusting absorption correction (e.g., multi-scan methods) to account for crystal decay.
- Model validation : Using SHELXL’s restraints for bond lengths/angles and analyzing residual electron density maps to detect disorder.
- Twinning analysis : Employing the Rint metric (<0.05) and Hooft y parameters to assess data quality. For high-resolution data (>1.0 Å), anisotropic refinement improves accuracy .
Q. What strategies are employed to analyze the biological activity of this compound against tumor cells?
- In vitro assays : Dose-response studies (e.g., IC₅₀ determination via MTT assay) on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Target identification : Molecular docking (AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, validated by surface plasmon resonance (SPR) for binding affinity .
Q. How do steric and electronic effects of the cyclohexylcarbamoyl group influence the reactivity of this compound in nucleophilic reactions?
The cyclohexylcarbamoyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Electronic effects (electron-withdrawing carbamoyl) polarize the ester group, increasing electrophilicity. Reactivity is quantified via:
- Kinetic studies : Monitoring hydrolysis rates under basic conditions (e.g., NaOH/EtOH) via HPLC.
- Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare activation energies with analogous compounds (e.g., tert-butoxycarbonyl derivatives) .
Q. What computational methods are recommended to predict the binding interactions between this compound and biological targets?
- Molecular docking : AutoDock or Glide to screen against protein databases (e.g., PDB). Focus on hydrogen bonding (cyclohexyl NH to Asp/Glu residues) and hydrophobic interactions (cyclohexyl ring with aliphatic pockets).
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories.
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
